

Unraveling the Pharmacology of FD274: A Novel PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FD274	
Cat. No.:	B12397170	Get Quote

For Researchers, Scientists, and Drug Development Professionals

FD274, chemically known as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is an investigational 7-azaindazole-based dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] Emerging as a promising therapeutic candidate, **FD274** has demonstrated significant antitumor efficacy, particularly in the context of acute myeloid leukemia (AML), coupled with a favorable safety profile concerning cardiotoxicity.[1][2] This technical guide provides a comprehensive overview of the pharmacology of **FD274**, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. In many human hematological malignancies, including AML, this pathway is frequently hyperactivated, contributing to uncontrolled cell division and resistance to apoptosis.[1] PI3K, a family of lipid kinases, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn acts as a docking site for proteins such as Akt.[1] The subsequent activation of Akt and its downstream effector mTOR drives the cellular processes that promote tumorigenesis.

FD274 exerts its therapeutic effect by acting as a potent dual inhibitor of PI3K and mTOR, thereby blocking the aberrant signaling at two crucial nodes. This dual inhibition leads to a more comprehensive shutdown of the pathway compared to targeting a single component, potentially overcoming resistance mechanisms and enhancing antitumor activity.

Quantitative Efficacy and Safety Data

The preclinical efficacy of **FD274** has been evaluated in both in vitro and in vivo models of AML. The compound has shown significant anti-proliferative activity and dose-dependent inhibition of tumor growth.

Parameter	Cell Line/Model	Value	Reference
IC50	HL-60 (AML)	0.092 μΜ	
IC50	MOLM-16 (AML)	0.084 μΜ	-
Tumor Growth Inhibition	HL-60 Xenograft	91% at 10 mg/kg (intraperitoneal)	-

A key differentiating feature of **FD274** is its reduced cardiotoxicity, a significant concern with other PI3K inhibitors. Studies have indicated that **FD274** exhibits minimal adverse effects on cardiac function, oxidative stress, and myocardial injury in mouse models and cell lines. This improved safety profile is potentially linked to the preservation of the antioxidant pathway protein Nrf2.

Synergistic Antitumor Effects

Preliminary investigations have revealed synergistic pro-apoptotic effects when **FD274** is combined with the FLT3 inhibitor, Gilteritinib, in both HL-60 and MV-4-11 AML cell lines. This suggests a potential combination therapy strategy for AML, warranting further investigation.

Experimental Methodologies

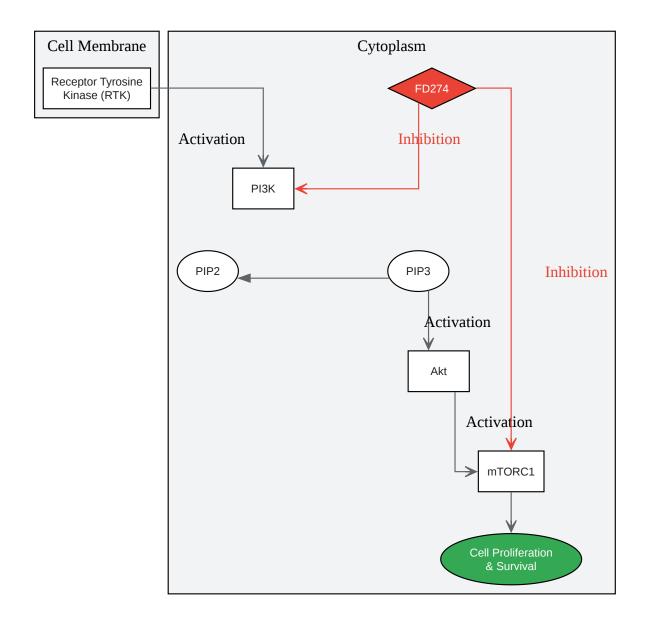
The pharmacological characterization of **FD274** has involved a series of well-defined experimental protocols to assess its efficacy and safety.

In Vitro Anti-Proliferation Assays

- Cell Lines: Human AML cell lines, including HL-60 and MOLM-16, are utilized.
- Methodology: Cells are cultured under standard conditions and treated with varying
 concentrations of FD274. Cell viability is typically assessed using colorimetric assays such
 as the MTT or MTS assay after a defined incubation period (e.g., 72 hours). The IC50 value,
 representing the concentration of the drug that inhibits cell growth by 50%, is then
 calculated.

In Vivo Xenograft Model of AML

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Methodology: Human AML cells (e.g., HL-60) are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. FD274 is administered, often via intraperitoneal injection, at specified doses and schedules. Tumor volume is measured regularly throughout the study. At the end of the treatment period, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.


Cardiotoxicity Assessment

- In Vivo Model: C57BL/6 mouse model and zebrafish embryos have been used to evaluate the cardiac effects of FD274.
- In Vitro Model: The H9C2 cardiomyocyte cell line is employed to assess direct cellular toxicity.
- Methodology: In animal models, cardiac function can be assessed through methods like
 echocardiography. Biomarkers of cardiac injury (e.g., troponins) and oxidative stress are
 measured in serum and heart tissue. In cell-based assays, cell viability, apoptosis, and the
 production of reactive oxygen species (ROS) are quantified following exposure to FD274.
 Western blot analysis is used to investigate the expression of key proteins involved in
 cardiac function and stress responses, such as Nrf2 and NADPH oxidase.

Visualizing the Pharmacology of FD274

To further elucidate the mechanisms and experimental approaches related to **FD274**, the following diagrams have been generated.

Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of FD274.

Caption: A generalized workflow for the preclinical evaluation of **FD274**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Pharmacology of FD274: A Novel PI3K/mTOR Dual Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397170#understanding-the-pharmacology-of-fd274]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com